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Introduction to LNA Technology for microRNA
Analysis
Locked Nucleic Acid (LNA) oligonucleotides represent a significant advancement in nucleic

acid technology, offering unprecedented sensitivity and specificity for microRNA (miRNA)

research. LNAs are a class of nucleic acid analogs where the ribose moiety is chemically

"locked" in a C3'-endo conformation through a methylene bridge connecting the 2'-O and 4'-C

atoms. This conformational lock dramatically increases the binding affinity of the

oligonucleotide for its complementary RNA or DNA target.[1][2][3]

The enhanced binding affinity of LNA oligonucleotides translates to a substantial increase in the

melting temperature (Tm) of the duplex, with an increase of +2 to 8°C per LNA monomer

incorporated.[4] This superior thermal stability allows for the design of shorter probes and

inhibitors with exceptional target specificity, capable of discriminating between closely related

miRNA family members that may differ by only a single nucleotide.[1] These properties make

LNA oligonucleotides a powerful tool for a wide range of applications in miRNA research, from

highly sensitive detection and quantification to potent and specific inhibition of miRNA function.

[1][5]
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Quantitative Data on LNA Oligonucleotide
Performance
The superior performance of LNA oligonucleotides in miRNA detection and inhibition is

supported by quantitative data demonstrating their enhanced binding affinity, potency, and

specificity.

Table 1: Melting Temperature (Tm) Comparison of LNA-
modified vs. DNA Probes

Probe Type Target Tm (°C)
ΔTm per LNA
modification
(°C)

Reference

DNA miRNA
Varies with GC

content
N/A [1]

LNA-modified miRNA
Significantly

Increased
+2 to +8 [4]

LNA-antimiR-122 miR-122 80 N/A [4]

Note: The exact Tm is sequence-dependent. The ΔTm represents the average increase in

melting temperature per LNA monomer incorporated into an oligonucleotide.

Table 2: Potency of LNA-based microRNA Inhibitors
(IC50 Values)

LNA Inhibitor
Target
microRNA

Cell Line IC50 (nM) Reference

Tiny LNA anti-

miR-21
miR-21 HeLa 0.9 [5]

LNA-antimiR-122 miR-122 Huh-7 ~5 [4]

LNA-anti-miR-

222
miR-222 183-E95 (B-CLL)

30 (effective

concentration)
[6]
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IC50 values are dependent on the specific cell line, transfection efficiency, and assay

conditions.

Table 3: Signal Enhancement in LNA-based microRNA
Detection

Detection Method Probe Type
Signal
Enhancement vs.
DNA Probes

Reference

Northern Blotting LNA-modified
At least 10-fold

increase in sensitivity
[7]

In Situ Hybridization LNA-modified

Enables detection of

low-abundance

miRNAs

[8][9]

Microarray LNA-modified

Robust detection

regardless of GC

content

[1]

LNA-based microRNA Detection Methods
LNA-modified oligonucleotides have significantly improved the sensitivity and specificity of

various miRNA detection techniques.

In Situ Hybridization (ISH) with LNA Probes
LNA-based ISH allows for the precise localization of miRNAs within tissues and cells, providing

critical spatial context for their expression. The high affinity of LNA probes enables the

detection of even low-abundance miRNAs with excellent specificity.[8][9]
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Caption: Workflow for LNA-based in situ hybridization of microRNAs.
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Materials:

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

Xylene and ethanol series (100%, 95%, 70%)

Proteinase K

Prehybridization buffer

DIG-labeled LNA miRNA probe

Stringency wash buffers (e.g., SSC buffers)

Blocking solution (e.g., 2% sheep serum in PBS)

Anti-DIG-AP (alkaline phosphatase) Fab fragments

NBT/BCIP substrate solution

Nuclear counterstain (e.g., Nuclear Fast Red)

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes),

70% (1 x 3 minutes).

Rinse in DEPC-treated water.

Permeabilization:

Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimize for tissue

type).
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Wash with PBS.

Prehybridization:

Incubate slides in prehybridization buffer at the hybridization temperature for at least 1

hour.

Hybridization:

Denature the DIG-labeled LNA probe by heating at 80°C for 5 minutes.

Apply the probe to the tissue section and incubate overnight at a temperature 20-25°C

below the probe's Tm.[9]

Stringency Washes:

Perform a series of washes with decreasing concentrations of SSC buffer at increasing

temperatures to remove non-specifically bound probe.

Immunological Detection:

Block non-specific binding sites with blocking solution for 1 hour at room temperature.

Incubate with anti-DIG-AP antibody overnight at 4°C.[9]

Wash with PBS.

Chromogenic Detection:

Incubate slides with NBT/BCIP substrate solution in the dark until the desired signal

intensity is reached.

Stop the reaction by washing with water.

Counterstaining and Mounting:

Counterstain with Nuclear Fast Red.
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Dehydrate through an ethanol series, clear with xylene, and mount with a permanent

mounting medium.

Northern Blotting with LNA Probes
LNA-modified probes significantly enhance the sensitivity of Northern blotting for miRNA

detection, allowing for the visualization of low-abundance miRNAs and reducing the required

amount of total RNA.[7]

Materials:

Total RNA

15% denaturing polyacrylamide gel

Nylon membrane

UV crosslinker

Hybridization buffer

LNA probe labeled with ³²P or DIG

Wash buffers

Procedure:

RNA Electrophoresis:

Separate 10-30 µg of total RNA on a 15% denaturing polyacrylamide gel.

RNA Transfer:

Transfer the RNA to a positively charged nylon membrane by electroblotting.

UV-crosslink the RNA to the membrane.

Probe Labeling:
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Label the LNA probe with ³²P using T4 polynucleotide kinase or with DIG using a terminal

transferase.

Hybridization:

Prehybridize the membrane in hybridization buffer at the optimal hybridization temperature

for 1-2 hours.

Add the labeled LNA probe and hybridize overnight.

Washing and Detection:

Wash the membrane under stringent conditions to remove unbound probe.

For ³²P-labeled probes, expose the membrane to a phosphor screen or X-ray film.

For DIG-labeled probes, proceed with immunological detection as described for ISH.

Quantitative Real-Time PCR (qRT-PCR) with LNA
Primers
LNA-enhanced primers and probes are central to highly sensitive and specific qRT-PCR

assays for miRNA quantification.[2] The increased affinity of LNA primers allows for shorter

primer designs, which is crucial for specific amplification of small miRNA targets.

Materials:

Total RNA

miRNA reverse transcription kit with poly(A) polymerase

LNA-enhanced miRNA-specific forward and reverse primers

SYBR Green or probe-based qPCR master mix

Real-time PCR instrument

Procedure:
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Polyadenylation and Reverse Transcription:

Polyadenylate the mature miRNAs in the total RNA sample using poly(A) polymerase.

Perform reverse transcription using a poly(T) primer with a 5' universal tag to generate

cDNA.[2]

Real-Time PCR:

Set up the qPCR reaction with the cDNA template, LNA-enhanced miRNA-specific forward

primer, a universal reverse primer targeting the 5' tag, and SYBR Green or a probe-based

master mix.

Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

Data Analysis:

Determine the Cq values for each sample.

Perform a melting curve analysis to verify the specificity of the amplification product when

using SYBR Green.[10][11]

Calculate the relative expression of the target miRNA using the ΔΔCq method, normalizing

to a stable reference gene.

LNA-based microRNA Inhibition
LNA antisense oligonucleotides are potent and specific inhibitors of miRNA function, making

them invaluable tools for loss-of-function studies and therapeutic development.
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Caption: Workflow for microRNA inhibition using LNA antisense oligonucleotides.

Materials:

Cultured cells

LNA anti-miRNA oligonucleotide and a scrambled LNA control
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Transfection reagent (e.g., Lipofectamine RNAiMAX) or electroporation system

Cell culture medium

Procedure:

Cell Seeding:

Seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.

Transfection Complex Formation:

Dilute the LNA anti-miRNA oligonucleotide and the transfection reagent separately in

serum-free medium.

Combine the diluted oligonucleotide and transfection reagent and incubate at room

temperature for 15-20 minutes to allow for complex formation.[6]

Transfection:

Add the transfection complexes to the cells. The final concentration of the LNA inhibitor

typically ranges from 1 to 50 nM.[12]

Incubate the cells for 24-72 hours.

Validation of Inhibition:

Harvest the cells and perform downstream analysis to confirm miRNA inhibition. This can

be done by:

qRT-PCR: Measure the upregulation of a known target mRNA of the inhibited miRNA.

Western Blotting: Measure the upregulation of the protein product of a known target

gene.

Luciferase Reporter Assay: Co-transfect a reporter plasmid containing the miRNA target

site downstream of a luciferase gene. Inhibition of the miRNA will result in increased

luciferase activity.
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Functional Assays:

Perform relevant functional assays (e.g., proliferation, apoptosis, migration assays) to

assess the phenotypic consequences of miRNA inhibition.

Signaling Pathway Example: miR-21 Inhibition
miR-21 is a well-known oncomiR that promotes cell proliferation and inhibits apoptosis by

targeting several tumor suppressor genes, including PTEN. LNA-mediated inhibition of miR-21

can restore the expression of these tumor suppressors, leading to anti-cancer effects.

miR-21 PTEN mRNA
Inhibits Translation

LNA anti-miR-21
Sequesters

PTEN Protein

p-Akt (Active)Dephosphorylates

Akt Apoptosis
Inhibits

Proliferation
Promotes

Click to download full resolution via product page

Caption: LNA anti-miR-21 restores PTEN expression and inhibits the PI3K/Akt pathway.

Conclusion
LNA oligonucleotides provide researchers and drug development professionals with a robust

and versatile platform for the sensitive detection and potent inhibition of microRNAs. The

enhanced binding affinity and specificity of LNA-modified probes and inhibitors overcome many

of the limitations of traditional nucleic acid technologies, enabling more accurate and reliable

results in a wide range of applications. The protocols and data presented here serve as a guide

for the successful implementation of LNA technology in microRNA research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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